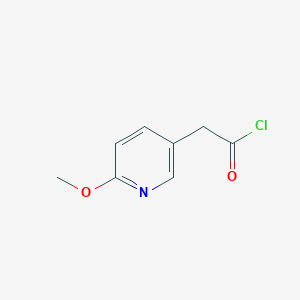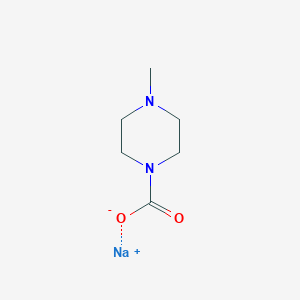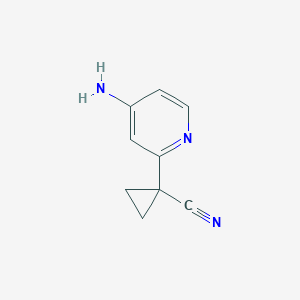
1,4,5,8-Tetraamino-2,6-bis(3-phenoxyphenoxy)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,5,8-Tetraamino-2,6-bis(3-phenoxyphenoxy)anthracene-9,10-dione: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the anthracenedione family, characterized by its anthracene core substituted with amino and phenoxy groups. Its molecular formula is C({30})H({24})N({4})O({6}), and it has a molecular weight of approximately 512.54 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,5,8-Tetraamino-2,6-bis(3-phenoxyphenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Anthracene is nitrated to form 1,4,5,8-tetranitroanthracene.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as tin(II) chloride (SnCl(_2)) in hydrochloric acid (HCl).
Phenoxylation: The amino-substituted anthracene is then reacted with phenoxyphenol derivatives under basic conditions to introduce the phenoxy groups.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
1,4,5,8-Tetraamino-2,6-bis(3-phenoxyphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it back to its hydroquinone form.
Substitution: The amino and phenoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and hydrogen peroxide (H(_2)O(_2)).
Reduction: Reducing agents such as sodium borohydride (NaBH(_4)) or lithium aluminum hydride (LiAlH(_4)) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted anthracene compounds.
Scientific Research Applications
1,4,5,8-Tetraamino-2,6-bis(3-phenoxyphenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of advanced materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1,4,5,8-Tetraamino-2,6-bis(3-phenoxyphenoxy)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s amino and phenoxy groups allow it to form hydrogen bonds and π-π interactions with biological molecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,8-Tetraamino-2,6-bis(3-ethylphenoxy)anthracene-9,10-dione
- 1,4,5,8-Tetraamino-2,7-bis(4-methylphenoxy)anthracene-9,10-dione
- 2,3,5,6-Tetraamino-1,4-benzoquinone
Uniqueness
1,4,5,8-Tetraamino-2,6-bis(3-phenoxyphenoxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
Properties
CAS No. |
88600-46-8 |
|---|---|
Molecular Formula |
C38H28N4O6 |
Molecular Weight |
636.6 g/mol |
IUPAC Name |
1,4,5,8-tetraamino-2,6-bis(3-phenoxyphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C38H28N4O6/c39-27-19-29(47-25-15-7-13-23(17-25)45-21-9-3-1-4-10-21)35(41)33-31(27)38(44)34-32(37(33)43)28(40)20-30(36(34)42)48-26-16-8-14-24(18-26)46-22-11-5-2-6-12-22/h1-20H,39-42H2 |
InChI Key |
QOXRYSFFPXGXCW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=C(C4=C(C(=C3)N)C(=O)C5=C(C4=O)C(=CC(=C5N)OC6=CC=CC(=C6)OC7=CC=CC=C7)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Benzyl-4-(3-chlorobenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13125708.png)




![N-[4-(4-Methylanilino)-6-phenyl-1,3,5-triazin-2-yl]benzamide](/img/structure/B13125743.png)
![Ethyl6-phenyl-[2,2'-bipyridine]-4-carboxylate](/img/structure/B13125754.png)

![Methyl2-(3'-bromo-[1,1'-biphenyl]-4-yl)acetate](/img/structure/B13125758.png)





